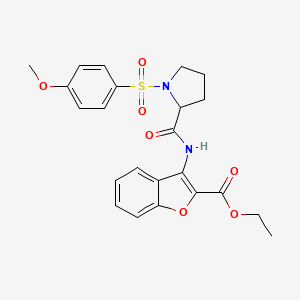

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C23H24N2O7S and a molecular weight of 472.51. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a benzofuran ring, and a methoxyphenyl sulfonyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The benzofuran is a fused ring system combining benzene and furan . The methoxyphenyl sulfonyl group consists of a phenyl ring with a methoxy group and a sulfonyl group attached.Scientific Research Applications

Stereoselective Synthesis Applications

The compound has been utilized in a stereoselective synthesis process. A study described a four-component tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, leading to the facile access to ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates. This reaction showcased high stereoselectivity and good yields, emphasizing its significance in creating highly functionalized thiazines (Indumathi, Kumar, & Perumal, 2007).

Ring-Opening Applications

Another research application involves the synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates. The compound, upon treatment under specific conditions, exhibited a ring-closing reaction leading to 4-(tributylstannyl)pyrrolidine-2-carboxylates. Further, its ring-opening reaction under different conditions provided insights into the synthesis of homoallylic amines (Shimizu, Ando, Shibuya, & Hachiya, 2010).

Radical Alkenylation Applications

The direct alkenylation of C(sp3)–H bonds using this compound under photo-irradiation conditions represents a novel approach. This metal-free reaction facilitated the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds with (E)-sulfonylalkene units, showcasing an efficient method for extending carbon skeletons for natural product and pharmaceutical synthesis (Amaoka et al., 2014).

Enantioselective Michael Reactions

The compound has played a role in enantioselective Michael reactions, leading to the synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates. This process demonstrates the compound's utility in producing chiral 3-substituted secondary enaminoesters with high diastereoselectivity, important for the creation of specific pyrrolidine derivatives (Revial et al., 2000).

Metal-free Synthesis of Polysubstituted Pyrroles

A metal-free method for synthesizing polysubstituted pyrrole derivatives via intermolecular cycloaddition, utilizing the compound in aqueous medium conditions, showcases its application in green chemistry. This approach leverages surfactants in water, highlighting an environmentally friendly synthesis pathway for polysubstituted pyrroles (Kumar, Rāmānand, & Tadigoppula, 2017).

properties

IUPAC Name |

ethyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-3-31-23(27)21-20(17-7-4-5-9-19(17)32-21)24-22(26)18-8-6-14-25(18)33(28,29)16-12-10-15(30-2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTADZTVOBESDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2745183.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)

![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)

![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)

![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)

![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)

![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)